

# 6-Aminofluorescein for Flow Cytometry Staining: Application Notes and Protocols

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## Compound of Interest

Compound Name: 6-Aminofluorescein

Cat. No.: B015268

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## Introduction

**6-Aminofluorescein** is a versatile fluorescent dye widely utilized in biological imaging and flow cytometry.[1] Its bright, stable fluorescence and the presence of a primary amine group make it an excellent candidate for covalent labeling of biomolecules such as proteins, antibodies, and peptides.[2] This amine group allows for straightforward conjugation to carboxyl groups or other reactive moieties on the target molecule. Once conjugated, the **6-aminofluorescein**-labeled molecule can be used to identify and quantify specific cell populations or intracellular targets by flow cytometry.[1] This document provides detailed protocols for the conjugation of **6-aminofluorescein** to proteins and the subsequent staining of cells for flow cytometric analysis.

## Properties of 6-Aminofluorescein

A summary of the key quantitative properties of **6-aminofluorescein** is presented below for easy reference when designing flow cytometry experiments.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>13</sub> NO <sub>5</sub>	[1][3][4]
Molecular Weight	347.32 g/mol	[3]
Excitation Maximum (λ <sub>ex</sub> )	~490 - 495 nm	[3][4][5]
Emission Maximum (λ <sub>em</sub> )	~515 - 525 nm	[3][5]
Appearance	Yellow to orange powder	[1][3]
Solubility	DMSO, Methanol	[4][5]

## Experimental Protocols

### I. Protein Conjugation with 6-Aminofluorescein using EDC/Sulfo-NHS Chemistry

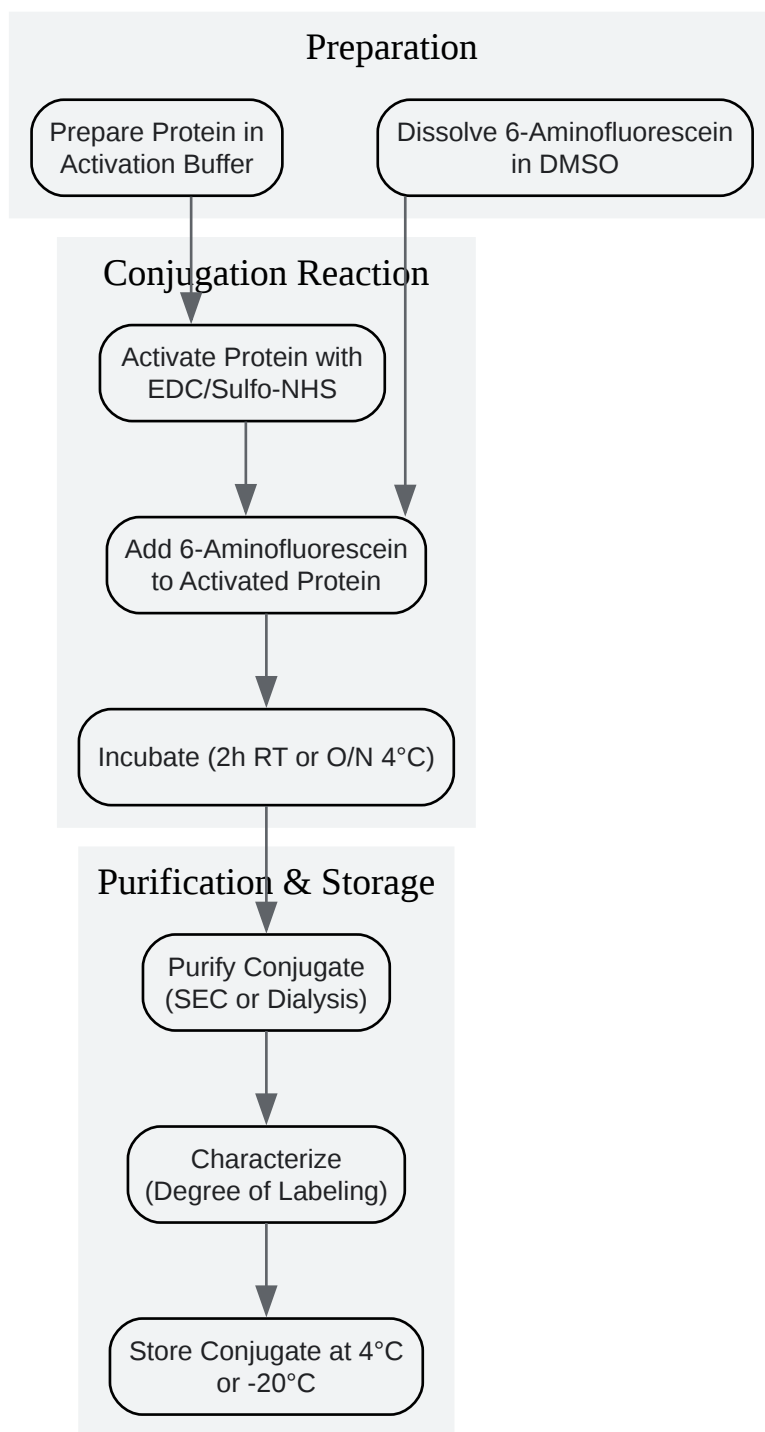
This protocol describes the covalent attachment of **6-aminofluorescein** to a protein (e.g., an antibody) containing carboxyl groups. The method utilizes a two-step carbodiimide reaction.

Materials:

- Protein (antibody) solution in a suitable buffer (e.g., MES, PBS)
- **6-Aminofluorescein**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
- Reaction buffers (e.g., Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0; Coupling Buffer: PBS, pH 7.2-7.5)

Procedure:

- Prepare Protein: Dissolve or dialyze the protein into the Activation Buffer. The protein concentration should ideally be 1-10 mg/mL.
- Prepare **6-Aminofluorescein** Solution: Dissolve **6-aminofluorescein** in DMSO to a concentration of 10 mg/mL.<sup>[3]</sup>
- Activate Carboxyl Groups:
  - Add a 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.
  - Incubate for 15-30 minutes at room temperature with gentle stirring.
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the dissolved **6-aminofluorescein** to the activated protein solution.
  - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
  - Remove unconjugated **6-aminofluorescein** by size-exclusion chromatography or dialysis.
  - For chromatography, equilibrate the column with PBS and elute the conjugate. The first colored peak is the labeled protein.
  - For dialysis, dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at 280 nm (for protein) and 495 nm (for **6-aminofluorescein**).
  - An optimal dye-to-protein ratio for flow cytometry is typically between 3 and 7.<sup>[6][7]</sup>
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.



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*Workflow for conjugating **6-Aminofluorescein** to a protein.*

## II. Cell Staining with 6-Aminofluorescein Conjugate for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a **6-aminofluorescein**-conjugated antibody for surface marker detection.

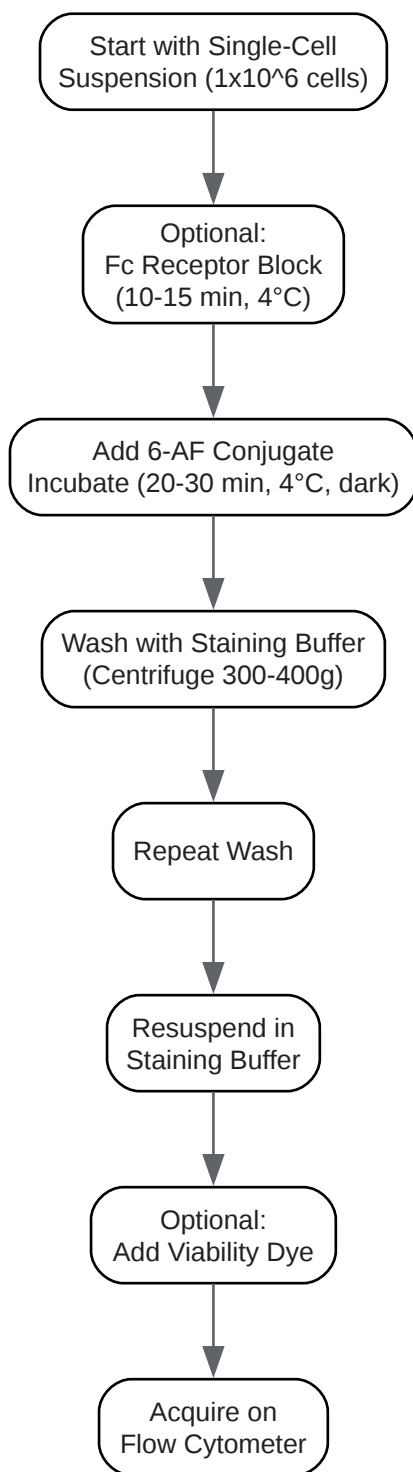
Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- **6-Aminofluorescein**-conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)[8]
- (Optional) Fc receptor blocking solution
- (Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)[9]
- (Optional) Fixation and permeabilization buffers for intracellular staining[10]
- Flow cytometer

Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension at a concentration of  $1 \times 10^7$  cells/mL in ice-cold Flow Cytometry Staining Buffer.[11]
  - For adherent cells, detach using a gentle method (e.g., enzyme-free dissociation buffer) to preserve cell surface antigens.
- Fc Receptor Blocking (Optional but Recommended):
  - To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice.
- Staining:

- Aliquot 100  $\mu\text{L}$  of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.
- Add the predetermined optimal concentration of the **6-aminofluorescein**-conjugated antibody.
- Incubate for 20-30 minutes at  $4^\circ\text{C}$  in the dark.
- Washing:
  - Add 1-2 mL of Flow Cytometry Staining Buffer to each tube.
  - Centrifuge at 300-400 x g for 5 minutes at  $4^\circ\text{C}$ .[\[11\]](#)
  - Discard the supernatant carefully.
  - Repeat the wash step twice.
- Resuspension:
  - Resuspend the cell pellet in 300-500  $\mu\text{L}$  of Flow Cytometry Staining Buffer.
- Viability Staining (Optional):
  - If assessing cell viability, add a viability dye according to the manufacturer's instructions just before analysis.
- Data Acquisition:
  - Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
  - Collect the emission signal in the appropriate channel for fluorescein (typically around 520/30 nm).[\[12\]](#)
  - Collect forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.[\[13\]](#)



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Workflow for cell staining with a **6-Aminofluorescein** conjugate.

## Principle of Flow Cytometry Detection

Flow cytometry analyzes individual cells as they pass in a single file through a laser beam. The instrument measures the light scattered by each cell and the fluorescence emitted if the cell is labeled with a fluorophore.

- Forward Scatter (FSC): Correlates with the cell's size.
- Side Scatter (SSC): Correlates with the cell's internal complexity or granularity.
- Fluorescence: The laser excites the **6-aminofluorescein** conjugate, which then emits light at a longer wavelength. This emitted light is collected by detectors and converted into a digital signal, allowing for the quantification of labeled cells.[13][14]

*Principle of detection in flow cytometry.*

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